molecular formula C19H20O5 B1247681 Ochracenomicin C

Ochracenomicin C

Cat. No. B1247681
M. Wt: 328.4 g/mol
InChI Key: HSMRINIPWDKRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ochracenomicin C is a natural product found in Amycolatopsis with data available.

Scientific Research Applications

Biofilm Formation and Bacterial Motility

  • Ochracenomicin C, as part of the metabolic profile of specific bacteria such as Capnocytophaga ochracea, plays a role in bacterial motility and biofilm formation. The type IX secretion system (T9SS) in these bacteria, which may involve this compound, is key in the transport of proteins critical for these processes (Kita et al., 2016).

Antimicrobial Properties

  • The antimicrobial properties of this compound, derived from specific strains like Amicolatopsis, highlight its potential as an antibiotic. It belongs to the benz[a]anthraquinone class of antibiotics, indicating its possible use in treating bacterial infections (Igarashi et al., 1995).

Metabolism in Fungi and Rats

  • Studies on the metabolism of this compound and related compounds in fungi, like Aspergillus ochraceus, and in rats have provided insights into its biotransformation and interaction with biological systems. Such studies are crucial for understanding its behavior in various organisms (Xiao et al., 1996).

Fungal Growth and Toxin Production

  • Research on the effect of environmental factors like temperature and water activity on the growth of fungi like Aspergillus ochraceus, which produces this compound, provides valuable information on managing and controlling the production of this compound (Pardo et al., 2004).

Clinical Relevance in Infections

  • In the clinical context, the presence of bacteria like Capnocytophaga ochracea, associated with this compound, has been linked to severe infections in immunocompromised and immunocompetent patients. This underscores the importance of understanding its role in human health (Desai et al., 2007).

properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

4a,8-dihydroxy-3-methyl-2,3,4,5,6,6a,12a,12b-octahydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C19H20O5/c1-9-7-13(21)16-15-11(5-6-19(16,24)8-9)17(22)14-10(18(15)23)3-2-4-12(14)20/h2-4,9,11,15-16,20,24H,5-8H2,1H3

InChI Key

HSMRINIPWDKRFS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2C3C(CCC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O

synonyms

ochracenomicin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ochracenomicin C
Reactant of Route 2
Ochracenomicin C
Reactant of Route 3
Ochracenomicin C
Reactant of Route 4
Ochracenomicin C
Reactant of Route 5
Ochracenomicin C
Reactant of Route 6
Ochracenomicin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.